2-benzyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one
Description
The compound 2-benzyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one (hereafter referred to as the target compound) is a tetrahydroisoquinolinone derivative characterized by a benzyl group at the 2-position and a 2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy substituent at the 5-position. The structural complexity of the target compound, particularly the fused tetrahydroquinoline moiety, may influence its pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
2-benzyl-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3/c30-26(29-16-7-11-21-10-4-5-13-24(21)29)19-32-25-14-6-12-23-22(25)15-17-28(27(23)31)18-20-8-2-1-3-9-20/h1-6,8-10,12-14H,7,11,15-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFDVSLAEGBRCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)COC3=CC=CC4=C3CCN(C4=O)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Tetrahydroquinoline Moiety: The tetrahydroquinoline moiety can be introduced via a cyclization reaction involving an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.
Attachment of the Benzyl Group: The benzyl group can be introduced through a benzylation reaction, typically using benzyl chloride and a base such as sodium hydride or potassium carbonate.
Formation of the Final Compound: The final step involves the coupling of the isoquinoline core with the tetrahydroquinoline moiety and the benzyl group, often through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with others, using reagents such as alkyl halides or acyl chlorides.
Cyclization: The compound can undergo cyclization reactions to form additional ring structures, often using acidic or basic catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, nucleophiles such as amines or thiols.
Cyclization: Acidic or basic catalysts, heat.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, and cyclization can result in the formation of new ring structures.
Scientific Research Applications
2-benzyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and natural product analogs.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Material Science: It is explored for its potential use in the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-benzyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Database Comparison of the Target Compound and Analogues
Key Structural Variations and Implications
Benzyl Substituent Modifications :
- The target compound features an unsubstituted benzyl group (phenyl), whereas Compound A and Compound B incorporate a 4-bromophenyl group. Bromine, being electron-withdrawing, may enhance metabolic stability but reduce solubility compared to the target compound’s phenyl group .
- Compound C substitutes the benzyl group with a 3-methylphenyl moiety, introducing steric bulk and lipophilicity that could alter binding interactions .
Ethoxy Heterocycle Differences: The target compound’s tetrahydroquinolin-1-yl group (a six-membered fused ring) contrasts with Compound A’s smaller pyrrolidin-1-yl (five-membered ring). The larger tetrahydroquinoline system may enhance π-π stacking interactions in biological targets . Compound C employs a 2,3-dihydroindol-1-yl group, which combines a benzene ring with a five-membered nitrogenous ring. This hybrid structure could balance rigidity and flexibility in target binding .
Compound A’s pyrrolidine substituent reduces steric hindrance relative to tetrahydroquinoline, possibly improving membrane permeability .
Notes on Structural Analysis and Methodology
- Tools like ORTEP-3 facilitate graphical representation of molecular geometries .
- Database References : The ECHEMI entries provide critical identifiers (e.g., ZINC, CHEMBL) for tracking pharmacological and commercial data, underscoring the compounds’ relevance in drug discovery pipelines .
Biological Activity
The compound 2-benzyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a tetrahydroisoquinoline core fused with a quinoline moiety and a benzyl group. The presence of the ethoxy and oxo functional groups contributes to its unique chemical properties. Its molecular formula is with a molecular weight of 376.45 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by competing with substrates or binding to active sites. This can disrupt critical signaling pathways in cells.
- DNA Intercalation : Similar compounds have shown the ability to intercalate with DNA, potentially inhibiting replication and transcription processes.
Anticancer Activity
Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit significant anticancer properties. For instance:
- Cell Line Studies : Compounds similar to the one in focus have been tested against various cancer cell lines such as MCF-7 (breast cancer) and Panc-1 (pancreatic cancer). These studies typically report IC50 values indicating the concentration required to inhibit cell proliferation by 50%. For example, some derivatives showed IC50 values in the range of 1.5 to 3.8 µM against these cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 8g | MCF-7 | 1.575 |
| 8g | Panc-1 | 1.4 |
| Doxorubicin | MCF-7 | 1.136 |
Mechanisms of Anticancer Action
The anticancer effects are often linked to:
- Induction of Apoptosis : The compound promotes apoptosis through activation of caspases (e.g., Caspase 3), which are crucial for programmed cell death.
- Cell Cycle Arrest : Studies have shown that treatment with these compounds can lead to cell cycle arrest at the G2/M phase, thereby preventing further cell division .
Antimicrobial Activity
Some quinoline derivatives have demonstrated antimicrobial properties against various pathogens:
- Testing Against Microorganisms : Compounds related to tetrahydroquinoline have been evaluated for their ability to inhibit bacterial growth. Results indicated effectiveness against Staphylococcus aureus and Escherichia coli .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Study on Quinoline Derivatives :
- Antimicrobial Studies :
- Another investigation reported that certain tetrahydroquinoline compounds displayed notable antimicrobial activity through disk diffusion methods against Candida albicans and Staphylococcus aureus .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
